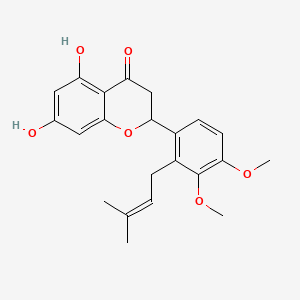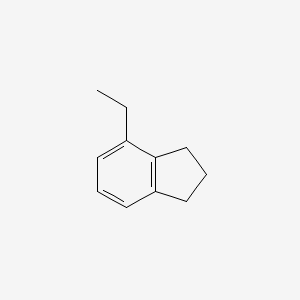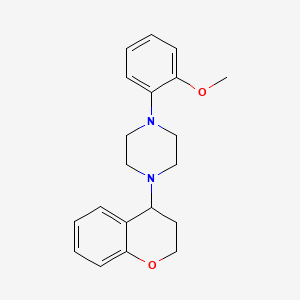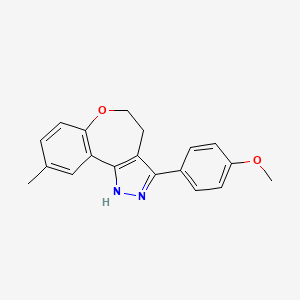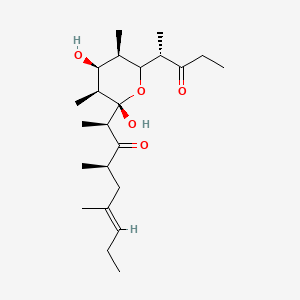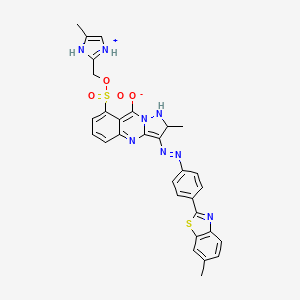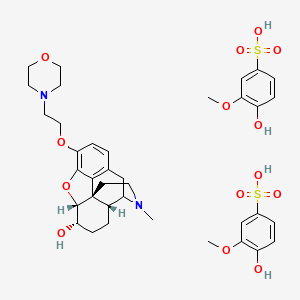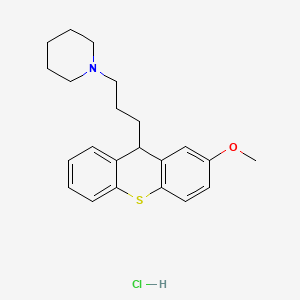
Carteolol hydrochloride, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carteolol hydrochloride, (S)- is a non-selective beta-adrenergic antagonist used primarily in the treatment of glaucoma and hypertension. It is known for its ability to reduce intraocular pressure by decreasing the production of aqueous humor in the eye . This compound is also used to manage arrhythmia and angina .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carteolol hydrochloride involves several steps:
Preparation of 3-amino-2-cyclohexenone: This intermediate is synthesized through a series of reactions starting from cyclohexanone.
Preparation of tetrahydro-2,5(1H,6H)-quinolinedione: This compound is obtained by reacting 3-amino-2-cyclohexenone with appropriate reagents.
Preparation of 5-hydroxy-3,4-dihydro-2(1H)-quinolone: This step involves the hydroxylation of tetrahydro-2,5(1H,6H)-quinolinedione.
Preparation of 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone: This intermediate is synthesized by reacting 5-hydroxy-3,4-dihydro-2(1H)-quinolone with epichlorohydrin.
Preparation of carteolol hydrochloride: The final step involves the reaction of 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone with tert-butylamine, followed by hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of carteolol hydrochloride typically follows the same synthetic route as described above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Carteolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: Carteolol hydrochloride can undergo nucleophilic substitution reactions, particularly at the quinolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolone derivatives, while reduction can yield various alcohols and amines .
科学的研究の応用
Chemistry
In chemistry, carteolol hydrochloride is used as a reference standard in analytical methods to quantify beta-blockers in pharmaceutical formulations .
Biology
In biological research, carteolol hydrochloride is used to study the effects of beta-adrenergic antagonists on cellular processes and receptor interactions .
Medicine
Medically, carteolol hydrochloride is used to treat conditions such as glaucoma, hypertension, arrhythmia, and angina. It is particularly effective in reducing intraocular pressure in patients with glaucoma .
Industry
In the pharmaceutical industry, carteolol hydrochloride is used in the formulation of eye drops and oral medications for the treatment of various cardiovascular and ocular conditions .
作用機序
Carteolol hydrochloride exerts its effects by blocking beta1 and beta2 adrenergic receptors. This blockade reduces the production of aqueous humor in the eye, leading to a decrease in intraocular pressure. Additionally, it reduces heart rate and myocardial contractility, which helps in managing hypertension and arrhythmia .
類似化合物との比較
Similar Compounds
Timolol: Another non-selective beta-adrenergic antagonist used to treat glaucoma and hypertension.
Betaxolol: A selective beta1-adrenergic antagonist used primarily for glaucoma.
Levobunolol: A non-selective beta-adrenergic antagonist used in the treatment of glaucoma.
Uniqueness
Carteolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them. This property reduces the risk of bradycardia and other side effects commonly associated with beta-blockers .
特性
CAS番号 |
59567-88-3 |
|---|---|
分子式 |
C16H25ClN2O3 |
分子量 |
328.83 g/mol |
IUPAC名 |
5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1 |
InChIキー |
FYBXRCFPOTXTJF-MERQFXBCSA-N |
異性体SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
正規SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



